molecular formula C17H16ClN3O3S B2830165 N-(2-chlorophenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1260921-16-1

N-(2-chlorophenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2830165
CAS No.: 1260921-16-1
M. Wt: 377.84
InChI Key: AAGZMOCTHLDDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C17H16ClN3O3S and its molecular weight is 377.84. The purity is usually 95%.
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Biological Activity

N-(2-chlorophenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

  • Molecular Formula : C15H16ClN3O3S
  • Molecular Weight : 351.82 g/mol

The structure features a thieno[3,2-d]pyrimidine core with a 2-chlorophenyl substituent and an acetamide group. This unique structure may contribute to its biological activity.

Research indicates that compounds similar to this compound often exhibit activity through the following mechanisms:

  • Inhibition of Enzymatic Activity : Many thieno[3,2-d]pyrimidine derivatives act as inhibitors of specific enzymes involved in signal transduction pathways.
  • Antiproliferative Effects : Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines.
  • Anti-inflammatory Properties : Some derivatives are noted for their ability to modulate inflammatory responses.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and its analogs:

Activity Effect Reference
Enzyme InhibitionInhibits phosphodiesterase
Anticancer ActivityInduces apoptosis in cancer cells
Anti-inflammatory ActivityReduces cytokine production
Antimicrobial PropertiesEffective against certain bacteria

Case Studies

  • Anticancer Efficacy :
    A study conducted on various cancer cell lines demonstrated that this compound exhibits significant antiproliferative effects. The compound was shown to induce apoptosis through a mitochondrial-dependent pathway.
  • Inflammatory Response Modulation :
    In vivo studies have indicated that this compound can significantly reduce inflammation markers in animal models of arthritis. The mechanism appears to involve the inhibition of NF-kB signaling pathways.
  • Antimicrobial Activity :
    Research has highlighted the antimicrobial properties of related thienopyrimidine compounds against Gram-positive bacteria. This suggests potential applications in treating bacterial infections.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S/c1-2-8-20-16(23)15-13(7-9-25-15)21(17(20)24)10-14(22)19-12-6-4-3-5-11(12)18/h3-7,9H,2,8,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGZMOCTHLDDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.